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Compound of Interest

Compound Name:
3-methyl-2-(2-oxo-1,3-diazinan-1-

yl)butanoic acid

Cat. No.: B13401522 Get Quote

To understand the biological activity, one must first master the scaffold. While often termed

"tetrahydropyrimidinones" (THPMs) in recent pharmacological reviews, these compounds are

structurally 3,4-dihydropyrimidin-2(1H)-ones (or thiones).[4]

The core pharmacophore consists of a six-membered heterocyclic ring containing two

nitrogens. The biological "code" is written into three key positions:

C4 Position (Aryl-binding): Essential for hydrophobic pocket interactions (e.g., Eg5 allosteric

site).

C5 Position (Electron-withdrawing): Modulates the "push-pull" electronic system and

lipophilicity (ester/acetyl groups).

C2 Position (Urea/Thiourea): The H-bond donor/acceptor site. Substitution of Oxygen with

Sulfur (2-thione) often drastically alters potency and selectivity.

Structure-Activity Relationship (SAR) Visualization
The following diagram maps specific structural modifications to their resultant biological

activities.
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Figure 1: SAR map illustrating how specific substitutions on the THPM core drive divergent

pharmacological outcomes.

Part 2: Primary Pharmacological Domains
Anticancer Activity: The Eg5 Paradigm
The most authoritative application of THPMs is the inhibition of Kinesin-5 (Eg5). Unlike taxanes

that target tubulin directly (causing neuropathy), THPMs like Monastrol are allosteric inhibitors.

Mechanism: They bind to an allosteric pocket formed by helix

2, helix

3, and loop L5 of the kinesin motor domain. This binding locks the motor in an ADP-bound
state, preventing ATP hydrolysis and force generation.

Phenotype: The result is the "monoastral" phenotype—centrosomes fail to separate, and the

cell arrests in mitosis, leading to apoptosis via the spindle assembly checkpoint.

Antimicrobial & Antiviral Potency
THPM derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-

negative (E. coli) bacteria.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b13401522?utm_src=pdf-body-img
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2024-m7h5c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13401522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: The lipophilic nature of C5-esters facilitates cell membrane penetration, while the

C2-thione moiety (in sulfur analogs) is believed to interact with bacterial enzymes, potentially

DNA gyrase (specifically the ATPase domain of GyrB), disrupting replication.

Recent Advances: Hybrids of THPM with triazoles have shown synergistic effects,

overcoming resistance mechanisms in MRSA.

Cardiovascular: Calcium Channel Blockade
Structurally similar to nifedipine (a dihydropyridine), THPMs act as L-type calcium channel

blockers.

Key Feature: The presence of an ortho-substituted phenyl ring at C4 forces the ring into a

specific boat conformation essential for fitting into the calcium channel pore.

Part 3: Experimental Methodologies
Protocol A: Green Synthesis of THPM Derivatives
Rationale: Traditional acid-catalyzed Biginelli reactions suffer from low yields and long reaction

times. This protocol uses a catalyst-free, solvent-free approach or green catalysts (e.g., fruit

juice/organic acids) to ensure high atom economy, a requirement for modern medicinal

chemistry.

Workflow:

Reactants: Mix 1.0 equiv. Aldehyde (e.g., benzaldehyde), 1.0 equiv.

-Keto ester (e.g., ethyl acetoacetate), and 1.5 equiv. Urea/Thiourea.[6][7]

Catalysis: Add 10 mol% Tartaric acid (or perform under microwave irradiation at 300W).

Reaction: Stir at 80°C for 15–30 minutes (monitor via TLC, solvent: Hexane/EtOAc 7:3).

Work-up: Cool to RT. Pour into crushed ice. Filter the solid precipitate.

Purification: Recrystallize from Ethanol.

Validation:
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H NMR must show the characteristic doublet/singlet for the C4-H proton around 5.0–5.5
ppm.

Protocol B: Kinesin-5 (Eg5) ATPase Inhibition Assay
Rationale: To validate anticancer potential specifically via the Eg5 mechanism, a general

cytotoxicity assay (MTT) is insufficient. You must prove target engagement.

Reagents:

Recombinant human Eg5 motor domain.

ATP (1 mM).

Microtubules (taxol-stabilized).

Malachite Green Phosphate Detection Kit.

Step-by-Step Procedure:

Preparation: Dilute Eg5 protein to 10 nM in reaction buffer (20 mM PIPES, pH 6.8, 2 mM

MgCl

, 1 mM EGTA, 1 mM DTT).

Incubation: Add THPM test compounds (dissolved in DMSO) at varying concentrations (0.1

M – 100

M). Incubate for 15 min at 25°C.

Activation: Add Taxol-stabilized microtubules (200 nM) and ATP (1 mM) to initiate the ATPase

cycle.

Reaction: Incubate for 30 min. The Eg5 hydrolyzes ATP to ADP + Pi.

Termination: Add Malachite Green reagent. This binds to free inorganic phosphate (Pi).

Quantification: Measure Absorbance at 620 nm.
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Calculation:

is calculated by plotting % Inhibition vs. Log[Compound].

Self-Validation: Include Monastrol (100

M) as a positive control. If Monastrol does not show >50% inhibition, the assay is invalid.

Part 4: Quantitative Data Summary
The following table summarizes the biological activity profiles of key THPM derivatives from

recent literature.

Derivative
ID

C4
Substituent

C2
Substituent

Target/Activ
ity

Potency (

/ MIC)
Reference

Monastrol 3-OH-Phenyl S (Thione) Eg5 Kinesin

14

M (

)

[1, 5]

THPM-4k 3-Br-Phenyl O (Urea)
HeLa

Cytotoxicity

43.6

M (

)

[3]

THPM-Gyr
4-NO

-Phenyl
S (Thione) S. aureus

12.5

g/mL (MIC)
[1, 11]

TAK-442
Complex

fused
O (Urea) Factor Xa

3 nM (

)
[12]

Part 5: Mechanistic Visualization (Eg5 Inhibition)
This diagram details the allosteric inhibition loop, explaining why THPMs cause mitotic arrest.
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Figure 2: Mechanism of Action for Eg5 inhibition by THPM derivatives. Binding locks the motor

in a low-affinity state, preventing spindle bipolarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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